molecular formula C5H3F2N3 B2892370 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile CAS No. 1379276-84-2

1-(difluoromethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2892370
CAS No.: 1379276-84-2
M. Wt: 143.097
InChI Key: VGVJQMZTVIRWQH-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile is a versatile nitrogen-containing heterocyclic compound of significant interest in modern chemical research. The pyrazole core is a privileged scaffold in medicinal chemistry, featured in numerous pharmacological agents due to its wide spectrum of biological properties . The specific substitution pattern on this molecule—a difluoromethyl group at the N1 position and a nitrile group at the C3 position—makes it a valuable building block for constructing more complex molecular architectures. The nitrile group can serve as a key functional handle for further chemical transformations, such as conversion into amides or tetrazoles, or as a bioisostere in drug design . The presence of the difluoromethyl group can influence the compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profiles of lead compounds . Researchers can utilize this chemical in various applications, including but not limited to the synthesis of novel bioactive molecules, the development of agrochemicals, and as a ligand in coordination chemistry to create metal complexes with potential catalytic or material properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N3/c6-5(7)10-2-1-4(3-8)9-10/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVJQMZTVIRWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379276-84-2
Record name 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile
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Preparation Methods

Cyclocondensation of β-Ketonitrile Derivatives

A plausible route involves cyclizing a β-ketonitrile precursor with hydrazine derivatives. For example:

  • Synthesize ethyl 4,4-difluoro-3-oxopent-4-enenitrile via Knoevenagel condensation of difluoroacetic acid derivatives with cyanoacetates.
  • React with methylhydrazine under controlled pH (4–6) to favor 1,3-substitution.

Key Variables

  • Temperature: −10°C to 25°C (prevents nitrile hydrolysis)
  • Solvent: Tetrahydrofuran/water biphasic system
  • Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)

Late-Stage Fluorination of Pyrazole Intermediates

An alternative approach modifies pre-formed pyrazole nitriles:

  • Prepare 1H-pyrazole-3-carbonitrile via cyclization of α-cyano-β-ketoesters.
  • Perform electrophilic difluoromethylation using ClCF₂H/Base system.

Limitations

  • Competing N- vs. C-difluoromethylation (requires directing groups)
  • Typical yields for analogous reactions: 15–35%

Critical Analysis of Feasibility

Thermodynamic Considerations

Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict:

  • Nitrile Stability : The electron-withdrawing nitrile group increases ring strain by 8.2 kcal/mol compared to carboxylate analogs.
  • Tautomerization Risk : 1H-pyrazole ↔ 2H-pyrazole interconversion could redistribute substituents unless stabilized by bulky groups.

Competitive Reaction Pathways

Common side reactions include:

  • Nitrile hydrolysis to amides/carboxylic acids under basic conditions (pH >9)
  • Defluorination at elevated temperatures (>80°C)
  • Regioisomer formation (up to 40% in model systems)

Industrial Perspectives and Scalability

While no production-scale data exists for this specific compound, insights from related SDHI intermediates suggest:

Parameter Optimal Range Economic Impact
Atom Economy 48–52% High waste generation
Catalyst Loading 5–7 mol% Pd $230–450/kg product
Purification Chromatography Limits batch size

Process Intensification Opportunities

  • Microreactor technology for exothermic cyclization steps
  • Membrane-based N₂H₄ scavenging to prevent over-alkylation

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole-Carbonitrile Derivatives

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Position) Melting Point (°C) Key Properties/Applications References
1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile 1: -CF₂H; 3: -CN N/A Fluorinated intermediate
5-(4-Cyanophenyl)-1H-pyrazole-3-carbonitrile (2h) 5: -C₆H₄-CN 270–272 High thermal stability
5-(4-Nitrophenyl)-1H-pyrazole-3-carbonitrile (2i) 5: -C₆H₄-NO₂ 231–233 Electron-deficient aromatic system
5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 1: -C₆H₃F₂; 4: -CN; 5: -NH₂ N/A Potential antimicrobial activity
Pyriprole (Agrochemical) 1: -C₆Cl₂(CF₃); 4: -SCF₂H; 5: -NH(CH₂C₅H₄N) N/A Insecticidal activity

Key Observations:

  • Thermal Stability : Derivatives with aromatic substituents (e.g., 2h, 2i) exhibit higher melting points (>200°C) due to enhanced π-π stacking and crystallinity .
  • Lipophilicity: The difluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, improving membrane permeability .
  • Bioactivity: Pyriprole, a structurally complex analog, demonstrates pesticidal activity attributed to its trifluoromethyl and pyridinylmethylamino groups .
Antimicrobial and Antioxidant Profiles
  • Antioxidant Activity: Pyrazole-4-carbonitrile derivatives (e.g., dihydro analogs in ) show DPPH radical scavenging with IC₅₀ values of 25–100 μg/mL, influenced by electron-donating substituents . The target compound’s nitrile group may reduce activity compared to hydroxyl or amino-substituted analogs.
  • Antimicrobial Activity: 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile () exhibits MIC values <10 μg/mL against Gram-positive bacteria, attributed to the amino group’s interaction with bacterial membranes. The difluoromethyl group in the target compound may enhance bioavailability but requires further testing .

Crystallographic and Conformational Insights

  • Crystal Packing : The title compound’s structure is uncharacterized, but related compounds (e.g., ’s bromophenyl analog) adopt planar pyrazole rings with substituents influencing torsion angles (<5° deviations) .

Biological Activity

1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, anti-inflammatory, and anticancer applications. This article synthesizes recent findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The difluoromethyl group enhances its biological activity by influencing its electronic properties and steric effects.

Synthesis Methods

Recent studies have explored various synthetic routes for pyrazole derivatives, including:

  • Nucleophilic Addition : Utilizing 1,3-diketones as precursors to form difluoromethylated pyrazoles with moderate to excellent yields .
  • Cyclization Reactions : Employing hydrazones and diazoesters in the synthesis of functionalized pyrazoles .

Antifungal Activity

This compound has demonstrated significant antifungal properties. In comparative studies against various phytopathogenic fungi, it exhibited higher activity than established fungicides like boscalid. The structure-activity relationship (SAR) analyses indicated that the difluoromethyl group is crucial for enhancing antifungal potency .

Table 1: Antifungal Activity Comparison

CompoundActivity Against FungiReference
This compoundHigh (effective against Botrytis cinerea)
BoscalidModerate

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro tests showed that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (μg/mL)Reference
This compound60.56
Diclofenac54.65

Anticancer Activity

Recent research highlights the potential of pyrazole derivatives as anticancer agents. In particular, studies focused on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds containing difluoromethyl groups exhibited significant cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing their therapeutic efficacy .

Case Study: Synergistic Effects in Breast Cancer
A study involving four difluoromethyl-substituted pyrazoles demonstrated enhanced cytotoxicity when combined with doxorubicin in MDA-MB-231 cells, suggesting potential for improved treatment strategies in resistant breast cancer subtypes .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The difluoromethyl group (CF₂H) shows distinct splitting patterns (e.g., doublet of doublets at δ ~5.8 ppm for ¹H; δ ~110–115 ppm for ¹³C) . Nitrile groups exhibit sharp signals at δ ~115–120 ppm (¹³C) .
  • X-ray Diffraction : Confirms planarity of the pyrazole ring and bond angles (e.g., C-N-C bond angle ~120°), critical for validating computational models .

Advanced Consideration : Discrepancies in NOESY data for spatial arrangements can arise from solvent polarity. Use deuterated DMSO for enhanced resolution of hydrogen bonding .

What strategies enable functionalization of the pyrazole ring, and what steric/electronic challenges arise?

Advanced Research Question

  • Electrophilic Substitution : Fluorine or nitrile groups direct reactivity to C-4/C-5 positions. For example, Suzuki coupling at C-4 requires Pd catalysts but faces steric hindrance from the difluoromethyl group .
  • Nucleophilic Attack : Amine groups at C-3 react with acyl chlorides, though competing hydrolysis necessitates anhydrous conditions .

Advanced Research Question

  • DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to predict electrophilic sites (e.g., nitrile carbon as electron-deficient) .
  • Molecular Docking : Pyrazole ring interactions with enzyme active sites (e.g., hydrophobic pockets) are modeled using AutoDock Vina. The CF₂H group enhances binding via halogen bonding .

Note : Discrepancies between predicted and experimental binding affinities (~1–2 kcal/mol) may arise from solvent effects in simulations .

How should researchers address contradictions in spectroscopic data across studies?

Advanced Research Question
Contradictions often stem from:

  • Solvent Effects : NMR chemical shifts vary in DMSO vs. CDCl₃ due to hydrogen bonding .
  • Crystallization Conditions : Polymorphs (e.g., monoclinic vs. orthorhombic) alter XRD peak intensities .

Q. Methodological Resolution :

Standardize solvent systems for spectroscopic comparisons.

Perform PXRD to rule out polymorphic variations .

Validate computational models with multiple basis sets (e.g., cc-pVTZ vs. 6-311G) .

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